molecular formula C13H21NO2 B11682315 2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11682315
M. Wt: 223.31 g/mol
InChI Key: BNVJMPLECHWKOX-UHFFFAOYSA-N
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Description

2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclohexane ring with dimethyl and butan-2-ylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with butan-2-ylamine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit metalloproteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Butan-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound in various research fields.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-(butan-2-yliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H21NO2/c1-5-9(2)14-8-10-11(15)6-13(3,4)7-12(10)16/h8-9,15H,5-7H2,1-4H3

InChI Key

BNVJMPLECHWKOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=CC1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

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